Fmoc-L-Octahydroindole-2-carboxylic acid
Overview
Description
Fmoc-L-Octahydroindole-2-carboxylic acid is an organic compound with the chemical formula C24H25NO4 and a molecular weight of 391.46 g/mol . It is commonly used in peptide synthesis as a building block due to its unique structural properties . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the L-Octahydroindole-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Octahydroindole-2-carboxylic acid typically involves the protection of the amino group of L-Octahydroindole-2-carboxylic acid with the Fmoc group . This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Octahydroindole-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in a solvent like dimethylformamide.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Major Products Formed
Deprotection: L-Octahydroindole-2-carboxylic acid.
Coupling: Peptides with this compound as a residue.
Scientific Research Applications
Chemistry
Fmoc-L-Octahydroindole-2-carboxylic acid is widely used in the synthesis of peptides and peptidomimetics .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions . It is also employed in the development of peptide-based drugs and diagnostic tools .
Medicine
The compound is used in the design and synthesis of peptide-based therapeutics . These therapeutics can target specific proteins or pathways involved in diseases, offering potential treatments for conditions such as cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs . It is also utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Fmoc-L-Octahydroindole-2-carboxylic acid involves its incorporation into peptides, where it can influence the peptide’s conformation and stability . The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions . Once incorporated into a peptide, the Fmoc group can be removed to reveal the free amino group, allowing for further modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-Pipecolic Acid: Similar in structure and used for introducing conformational constraints in peptides.
Uniqueness
Fmoc-L-Octahydroindole-2-carboxylic acid is unique due to its octahydroindole ring structure, which provides additional conformational rigidity compared to other Fmoc-protected amino acids . This rigidity can enhance the stability and biological activity of the resulting peptides .
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXLQHJZHITMW-KGSCVUAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.